molecular formula C16H21N5O3S2 B2797072 2-(2-((4-Methylpyridin-2-yl)amino)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone CAS No. 1226450-39-0

2-(2-((4-Methylpyridin-2-yl)amino)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone

Cat. No. B2797072
CAS RN: 1226450-39-0
M. Wt: 395.5
InChI Key: DDDQIXMERQIRGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-((4-Methylpyridin-2-yl)amino)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H21N5O3S2 and its molecular weight is 395.5. The purity is usually 95%.
BenchChem offers high-quality 2-(2-((4-Methylpyridin-2-yl)amino)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((4-Methylpyridin-2-yl)amino)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-HIV Activity

2-Amino-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]ethanone, a derivative, was synthesized aiming to develop non-nucleoside reverse transcriptase inhibitors for anti-HIV treatment. The synthesized compounds were tested for anti-HIV-1 and anti-HIV-2 activity showing potential in HIV therapy (Al-Masoudi et al., 2007).

Chemical Synthesis Methodologies

Innovative methodologies for synthesizing compounds with this structure involve eco-friendly microwave-assisted synthesis, offering an efficient alternative to conventional methods. One example is the synthesis of 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone via microwave irradiation, demonstrating the potential of green chemistry in pharmaceutical synthesis (Said et al., 2020).

Anti-inflammatory Activity

Compounds with a similar structure have been evaluated for their anti-inflammatory properties. For instance, some derivatives showed significant in-vitro anti-inflammatory activity, suggesting their potential use in treating inflammation-related conditions (Ahmed et al., 2017).

Anticancer Evaluation

Certain compounds with the piperazine substituent demonstrated notable anticancer activity against a range of cancer cell lines. This underlines the potential of these compounds in the development of new cancer treatments (Turov, 2020).

Hypoglycemic Agents

N-(pyrimidin-4-yl)thiazol-2-amine derivatives have been synthesized and evaluated as glucokinase activators. One particular compound demonstrated significant efficacy in reducing glucose levels post oral glucose loading in mice, highlighting its potential as a hypoglycemic agent (Song et al., 2011).

properties

IUPAC Name

2-[2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-1-(4-methylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3S2/c1-12-3-4-17-14(9-12)19-16-18-13(11-25-16)10-15(22)20-5-7-21(8-6-20)26(2,23)24/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDQIXMERQIRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NC(=CS2)CC(=O)N3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((4-Methylpyridin-2-yl)amino)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone

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